
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is an organic compound with the molecular formula C({26})H({20})N({2})O({2}). It is a derivative of phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is of interest in various fields due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline derivatives, specifically 3,8-dimethylphenanthroline.
Reaction with Phenol: The phenanthroline derivative is reacted with phenol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the diphenoxy groups at the 1 and 10 positions.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential in anticancer therapies due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Wirkmechanismus
The mechanism by which 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline exerts its effects involves:
Metal Ion Coordination: The compound forms stable complexes with metal ions through its nitrogen atoms.
DNA Intercalation: It can intercalate between DNA bases, disrupting the DNA structure and affecting replication and transcription processes.
Reactive Oxygen Species Generation: In the presence of metal ions, it can catalyze the production of reactive oxygen species, leading to oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A simpler analog without the dimethyl and diphenoxy substitutions.
4,7-Dimethyl-1,10-phenanthroline: Lacks the diphenoxy groups but has similar methyl substitutions.
1,10-Phenanthroline-5,6-dione: Contains a dione functional group, making it more reactive in certain conditions.
Uniqueness
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is unique due to its combination of dimethyl and diphenoxy groups, which enhance its ability to form stable complexes and interact with biological molecules. This makes it particularly valuable in applications requiring strong and specific interactions with metal ions and biomolecules.
Eigenschaften
CAS-Nummer |
7250-17-1 |
|---|---|
Molekularformel |
C26H20N2O2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
3,8-dimethyl-1,10-diphenoxy-4,7-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-17-15-23(29-19-9-5-3-6-10-19)25-21(27-17)13-14-22-26(25)24(16-18(2)28-22)30-20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI-Schlüssel |
GVMGSIONBDYVGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=N1)C=CC3=NC(=CC(=C32)OC4=CC=CC=C4)C)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
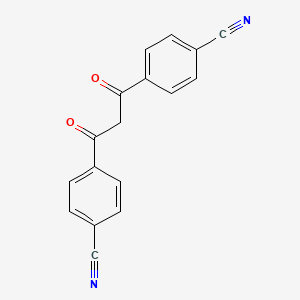
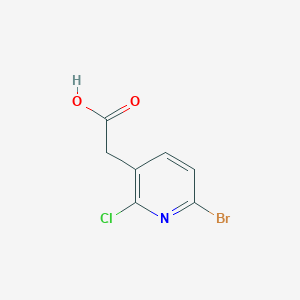
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
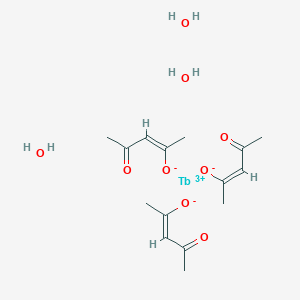
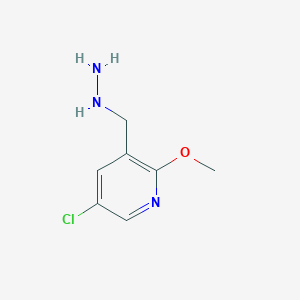
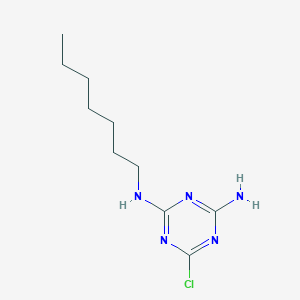
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)



